![molecular formula C13H13N3O4 B11794024 Methyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate](/img/structure/B11794024.png)
Methyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including an amino group, a pyrazole ring, and a benzo-dioxin moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate typically involves multiple steps:
Formation of the Benzo-dioxin Moiety: Starting from 2,3-dihydroxybenzoic acid, the phenolic hydroxyl groups are alkylated, followed by azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification.
Construction of the Pyrazole Ring: The pyrazole ring is synthesized through cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters.
Final Coupling: The benzo-dioxin and pyrazole intermediates are coupled under suitable conditions to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group and the benzo-dioxin moiety.
Reduction: Reduction reactions can target the pyrazole ring and the carboxylate ester group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrazole ring and the benzo-dioxin moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as reflux or catalysis.
Major Products:
Oxidation: Products include nitro derivatives and quinones.
Reduction: Products include alcohols and amines.
Substitution: Products include halogenated derivatives and sulfonamides.
科学研究应用
Methyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of Methyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
相似化合物的比较
- 2,3-Dihydrobenzo[b][1,4]dioxin-6-ol
- 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
- Methyl 4-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-2,4-dioxobutanoate
Comparison: Methyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in medicinal chemistry and materials science due to its versatile structure .
属性
分子式 |
C13H13N3O4 |
|---|---|
分子量 |
275.26 g/mol |
IUPAC 名称 |
methyl 5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H13N3O4/c1-18-13(17)9-7-15-16(12(9)14)8-2-3-10-11(6-8)20-5-4-19-10/h2-3,6-7H,4-5,14H2,1H3 |
InChI 键 |
IWQNFASWUWVLOO-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(N(N=C1)C2=CC3=C(C=C2)OCCO3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


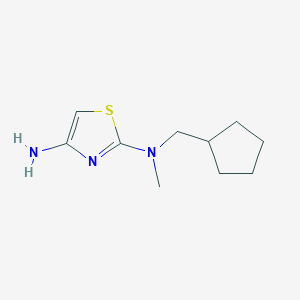
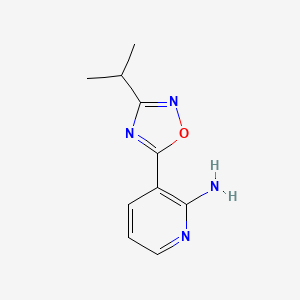
![6-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B11793950.png)
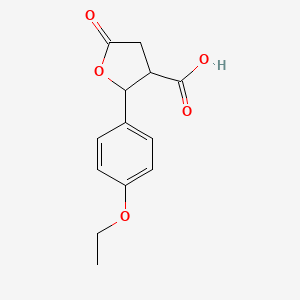
![2-amino-1-[(3S)-3-[benzyl(ethyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11793962.png)



![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridin-3-amine](/img/structure/B11793996.png)

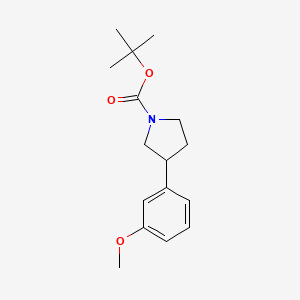
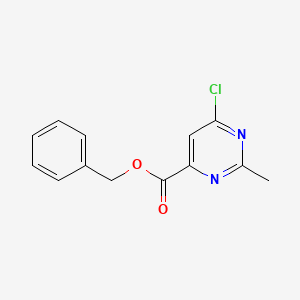
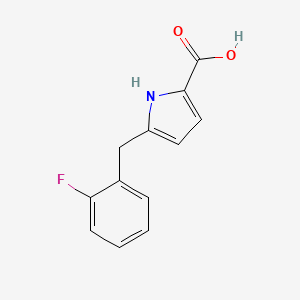
![3-(Tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B11794019.png)
